Cas no 1704980-87-9 ((3R)-3-{(benzyloxy)carbonylamino}-3-(3-bromophenyl)propanoic acid)

(3R)-3-{(Benzyloxy)carbonylamino}-3-(3-bromophenyl)propanoic acid is a chiral intermediate widely used in organic synthesis and pharmaceutical research. Its key structural features include a stereospecific (R)-configuration, a 3-bromophenyl moiety, and a benzyloxycarbonyl (Cbz) protecting group, making it valuable for peptide coupling and asymmetric synthesis. The bromine substituent offers versatility for further functionalization via cross-coupling reactions, while the Cbz group provides selective deprotection compatibility. The carboxylic acid functionality enables straightforward derivatization or conjugation. This compound is particularly useful in the development of bioactive molecules, serving as a building block for inhibitors, peptidomimetics, and other pharmacophores. Its high purity and well-defined stereochemistry ensure reproducibility in complex synthetic pathways.
(3R)-3-{(benzyloxy)carbonylamino}-3-(3-bromophenyl)propanoic acid structure
1704980-87-9 structure
Product Name:(3R)-3-{(benzyloxy)carbonylamino}-3-(3-bromophenyl)propanoic acid
CAS No:1704980-87-9
MF:C17H16BrNO4
MW:378.217244148254
CID:6249088
PubChem ID:93481056
Update Time:2025-05-20

(3R)-3-{(benzyloxy)carbonylamino}-3-(3-bromophenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3R)-3-{(benzyloxy)carbonylamino}-3-(3-bromophenyl)propanoic acid
    • (3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid
    • EN300-1163117
    • 1704980-87-9
    • Inchi: 1S/C17H16BrNO4/c18-14-8-4-7-13(9-14)15(10-16(20)21)19-17(22)23-11-12-5-2-1-3-6-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m1/s1
    • InChI Key: OBQRKQQEBABTLR-OAHLLOKOSA-N
    • SMILES: BrC1=CC=CC(=C1)[C@@H](CC(=O)O)NC(=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 377.02627g/mol
  • Monoisotopic Mass: 377.02627g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 398
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 75.6Ų

(3R)-3-{(benzyloxy)carbonylamino}-3-(3-bromophenyl)propanoic acid Pricemore >>

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Additional information on (3R)-3-{(benzyloxy)carbonylamino}-3-(3-bromophenyl)propanoic acid

Comprehensive Overview of (3R)-3-{(benzyloxy)carbonylamino}-3-(3-bromophenyl)propanoic acid (CAS No. 1704980-87-9)

(3R)-3-{(benzyloxy)carbonylamino}-3-(3-bromophenyl)propanoic acid (CAS No. 1704980-87-9) is a specialized chiral compound widely utilized in pharmaceutical research and organic synthesis. This compound features a unique 3-bromophenyl group and a benzyloxycarbonyl (Cbz) protected amino functionality, making it a valuable intermediate in drug discovery and peptide chemistry. Its molecular formula is C17H16BrNO4, with a molecular weight of 378.22 g/mol. Researchers often seek this compound for its role in developing enzyme inhibitors and biologically active molecules.

The growing interest in chiral building blocks and pharmaceutical intermediates has increased demand for compounds like (3R)-3-{(benzyloxy)carbonylamino}-3-(3-bromophenyl)propanoic acid. Its stereochemical purity (R-configuration) is critical for applications in asymmetric synthesis, particularly in designing targeted therapeutics. Recent studies highlight its potential in cancer research and neurological disorder treatments, aligning with current trends in precision medicine. The 3-bromophenyl moiety also enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura couplings, which are pivotal in modern medicinal chemistry.

From a synthetic perspective, (3R)-3-{(benzyloxy)carbonylamino}-3-(3-bromophenyl)propanoic acid is synthesized via enantioselective methods to ensure high optical purity. The Cbz-protected amino acid derivative is stable under various reaction conditions, making it suitable for multi-step syntheses. Its solubility in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) facilitates its use in laboratory settings. Analytical techniques such as HPLC and NMR spectroscopy are commonly employed to verify its purity and structural integrity.

Market trends indicate a rising demand for high-purity chiral compounds, driven by advancements in biopharmaceuticals and personalized medicine. Researchers frequently search for "CAS 1704980-87-9 suppliers" or "(3R)-3-Cbz-amino-3-(3-bromophenyl)propanoic acid applications," reflecting its niche yet significant role. The compound’s compatibility with solid-phase peptide synthesis (SPPS) further broadens its appeal in peptide-based drug development. Additionally, its bromine substituent offers versatility in further functionalization, catering to innovative drug design strategies.

In conclusion, (3R)-3-{(benzyloxy)carbonylamino}-3-(3-bromophenyl)propanoic acid (CAS No. 1704980-87-9) stands out as a pivotal intermediate in contemporary organic and medicinal chemistry. Its chirality, reactivity, and pharmaceutical relevance make it a sought-after compound for researchers exploring next-generation therapeutics. As the industry shifts toward targeted drug delivery and sustainable synthesis, this compound is poised to remain a key player in scientific innovation.

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